Cyclopropene, 1-ethenyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64415-83-4 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
1-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-3H,1,4H2 |
InChI Key |
CIRQLHNCULZPSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenylcyclopropene and Its Derivatives
Regioselective and Stereoselective Synthesis of 1-Ethenylcyclopropene Skeletons
Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For 1-ethenylcyclopropenes, this involves the precise placement of the ethenyl group at the C1 position of the cyclopropene (B1174273) ring and controlling the spatial arrangement of substituents.
Cyclopropanation Reactions
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental approach to synthesizing these strained structures. Stereoselective [2+1] cyclopropanation is a prevalent strategy for creating chiral cyclopropanes. nih.gov This method typically involves the reaction of an alkene with a carbene or carbenoid. For the synthesis of 1-ethenylcyclopropenes, this would conceptually involve the cyclopropanation of a cumulene or a suitably substituted allene, though direct and efficient methods remain a synthetic challenge.
A notable method involves the use of cyclopropenes as precursors to metal–vinyl carbene intermediates, which can then react with 1,3-dienes to furnish 1,2-divinylcyclopropanes. beilstein-journals.orgnih.gov While not directly yielding 1-ethenylcyclopropenes, this methodology highlights the utility of cyclopropanation in constructing related vinylated cyclopropane systems. The choice of catalyst, such as ZnCl₂ or [Rh₂(OAc)₄], can influence the yield and diastereoselectivity of the reaction. beilstein-journals.orgnih.gov For instance, the reaction of cyclopropene 1a with 1,3-cyclohexadiene (2a ) using ZnCl₂ afforded the 1,2-divinylcyclopropane 3a in 81% yield with a 6:1 endo/exo ratio. beilstein-journals.org
| Reactants | Catalyst | Product | Yield (%) | Diastereoselectivity (endo/exo) |
| Cyclopropene 1a + 1,3-Cyclohexadiene (2a ) | ZnCl₂ | Divinylcyclopropane 3a | 81 | 6:1 |
| Cyclopropene 1a + Cyclopentadiene (B3395910) | [Rh₂(OAc)₄] | Divinylcyclopropane 3d | Good | Complete endo selectivity |
| Cyclopropene 1b + Cyclopentadiene | [Rh₂(OAc)₄] | Divinylcyclopropane 3e | Good | Complete endo selectivity |
| Cyclopropene 1a + 1,3-Cyclooctadiene | ZnCl₂ | Divinylcyclopropane 3f | 73 | 11:1 |
| Cyclopropene 1a + 1,3-Cyclooctadiene | [Rh₂(OAc)₄] | Divinylcyclopropane 3f | 71 | Only endo |
The stereochemical information of the starting olefin is typically retained in the cyclopropane product, making the use of stereodefined olefins crucial for achieving high stereoselectivity. nih.gov
Elimination-Based Approaches
Elimination reactions provide a classical and effective route to the formation of the cyclopropene double bond. This strategy generally involves the synthesis of a di-halogenated cyclopropane precursor, followed by dehydrohalogenation. A general protocol for the synthesis of 3,3-disubstituted cyclopropenes involves the 1,2-elimination of a hydrogen halide from a cyclopropyl halide precursor using a strong base. researchgate.net This approach can be adapted for the synthesis of 1-ethenylcyclopropenes by starting with a suitably substituted vinylcyclopropyl halide. The use of crown ethers as catalysts in ethereal solvents has been shown to improve yields compared to traditional methods using dimethyl sulfoxide. researchgate.net
For example, the synthesis of 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP) was achieved through α-elimination of an allylic chloride using a strong base, lithium diethylamide. researchgate.net This two-step process, starting from α-diisobutylene, demonstrates the feasibility of elimination reactions in creating substituted cyclopropenes. researchgate.net
Cycloisomerization Strategies
Cycloisomerization reactions, wherein a molecule is converted into a cyclic isomer, represent another powerful tool for the synthesis of complex cyclic systems. Gold-catalyzed migratory cycloisomerization of silyl-substituted vinylallenes has been reported for the regioselective synthesis of silyl-substituted cyclopentadienyl esters. nih.gov While this specific example leads to a five-membered ring, the principle of metal-catalyzed cycloisomerization of highly unsaturated acyclic precursors could be conceptually extended to the synthesis of strained three-membered rings like 1-ethenylcyclopropene, although direct applications are not yet widely established.
Metal-Catalyzed Synthetic Strategies
Transition metal catalysis has revolutionized the synthesis of vinylcyclopropanes and their derivatives. pku.edu.cnnih.govsemanticscholar.org These methods often involve the activation of C-C bonds and the formation of reactive organometallic intermediates, enabling a wide range of transformations. nih.gov
Transition Metal-Mediated Cyclization and Coupling Reactions
Vinylcyclopropanes (VCPs) are extensively used in transition-metal-catalyzed cycloaddition reactions. nih.govsemanticscholar.org The high strain energy of the cyclopropane ring facilitates its opening to form active π-allyl-metal complexes, which can then participate in various cycloadditions. nih.gov While these reactions often consume the vinylcyclopropane (B126155), they are crucial for constructing more complex carbocyclic frameworks. pku.edu.cnsemanticscholar.org
A nickel(I) metalloradical catalyst has been shown to enable the reversible cis/trans-isomerization of vinylcyclopropanes. nih.gov This process is highly valuable as it allows for the conversion of a mixture of isomers into a single, desired isomer without loss of enantiopurity, which is a significant challenge in stereoselective synthesis. nih.gov
| Substrate | Catalyst | Conditions | Outcome |
| 1 g of cyclopropane 16 (liquid) | 0.5 mol% Ni(I) catalyst 1 | Neat, room temperature, 3.5 h | 92:8 trans:cis mixture of 16 , 93% isolated yield |
| 50:50 cis/trans mixture of Weinreb amide 23 | Ni(I) catalyst | 1 h | 91:9 trans/cis mixture |
Furthermore, transition metals like palladium and rhodium catalyze a variety of cycloaddition reactions of VCPs, such as [3+2], [5+2], and [4+3] cycloadditions, demonstrating their versatility as synthetic intermediates. pku.edu.cnpku.edu.cn
Rhodium(II)-Catalyzed Approaches
Rhodium(II) catalysts are particularly effective in reactions involving diazo compounds to form metal carbenes, which are key intermediates in cyclopropanation reactions. beilstein-journals.org As mentioned earlier, [Rh₂(OAc)₄] is an efficient catalyst for the cyclopropanation of 1,3-dienes with vinyl carbenes generated from cyclopropenes, leading to 1,2-divinylcyclopropanes with good yields and, in some cases, complete endo selectivity. beilstein-journals.orgnih.gov
Rhodium(II) catalysts are also employed in sequential reactions. For instance, a rhodium(II)-catalyzed intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid generates a transient 1-imino-2-vinylcyclopropane intermediate. nih.gov This intermediate then undergoes a rapid 1-aza-Cope rearrangement to produce fused dihydroazepine derivatives in moderate to excellent yields. nih.gov This cascade process highlights the ability of rhodium(II) catalysts to facilitate the formation of vinylcyclopropane-like intermediates that can be further transformed in situ.
Rhodium catalysts are also pivotal in higher-order cycloadditions. A rhodium-catalyzed [5+1+2] reaction of yne-vinylcyclopropenes and carbon monoxide has been developed for the synthesis of eight-membered carbocycles. acs.org This demonstrates the potential of using substituted 1-ethenylcyclopropenes as synthons for constructing larger ring systems. acs.org
Palladium-Promoted Cycloadditions and Isomerizations
Palladium catalysis is a powerful tool in modern organic synthesis, enabling a wide array of transformations, including cycloadditions and isomerizations. However, the direct synthesis of 1-ethenylcyclopropene and its derivatives through palladium-promoted cycloadditions and isomerizations is not a widely documented area of research. While palladium catalysts are extensively used in reactions involving vinylcyclopropanes and other strained rings, these compounds typically serve as reactants that undergo ring-opening or rearrangement to form larger carbocycles, rather than being the products of a cycloaddition or isomerization that forms the 1-ethenylcyclopropene core.
For instance, palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with various partners such as imines, ketones, and alkenes are well-established methods for the synthesis of functionalized cyclopentanes. In these reactions, the vinylcyclopropane acts as a three-carbon component. Similarly, palladium-catalyzed isomerizations of enynes and enallenes have been explored, but these reactions generally lead to the formation of five- and six-membered rings.
Despite the prevalence of palladium in the chemistry of strained rings, specific examples of its application in the direct construction of the 1-ethenylcyclopropene skeleton via cycloaddition or isomerization pathways remain elusive in the current scientific literature. Research has more prominently focused on the functionalization of pre-formed cyclopropene rings, for example, through palladium-catalyzed cross-coupling reactions of cyclopropenyl esters.
Functional Group Tolerant Synthetic Routes
The tolerance of synthetic methods to a variety of functional groups is a critical aspect of their utility and applicability in the synthesis of complex molecules. While direct palladium-catalyzed routes to 1-ethenylcyclopropene via cycloaddition and isomerization are not well-established, the broader context of palladium-catalyzed reactions involving strained rings provides insights into potential functional group compatibility.
Palladium-catalyzed reactions, in general, are known for their high degree of functional group tolerance. Catalytic systems have been developed that are compatible with a wide range of functionalities, including esters, amides, ethers, and even some unprotected alcohols and amines. This tolerance is often achieved through the careful selection of ligands and reaction conditions.
In the context of reactions that utilize vinylcyclopropanes as starting materials, which share structural similarities with the target compound, palladium catalysts have been shown to be compatible with various functional groups. For example, in palladium-catalyzed cycloadditions of vinylcyclopropanes, substrates bearing ester and sulfone groups are often well-tolerated. This suggests that hypothetical palladium-catalyzed syntheses of 1-ethenylcyclopropene could potentially accommodate a range of functional groups, provided the appropriate catalytic system is identified.
However, without specific documented examples of palladium-promoted cycloadditions or isomerizations for the synthesis of 1-ethenylcyclopropene, a detailed discussion of functional group tolerance in these specific routes cannot be provided. The development of such synthetic methods would require careful investigation to determine the scope and limitations with respect to various functional groups.
Reaction Pathways and Mechanistic Insights of 1 Ethenylcyclopropene
Cyclopropene (B1174273) Ring-Opening Reactions
The inherent strain energy of the cyclopropene ring (approximately 54 kcal/mol) renders 1-ethenylcyclopropene susceptible to ring-opening reactions under various conditions, including thermal, acidic, and metal-catalyzed environments. dicp.ac.cn These reactions lead to the formation of diverse and synthetically useful molecular architectures.
Thermal Rearrangements, Including Vinylcyclopropane-Cyclopentene Isomerization
Upon heating, vinyl-substituted cyclopropanes, including 1-ethenylcyclopropene, can undergo thermal rearrangements to yield cyclopentene (B43876) derivatives. study.comwikipedia.org This transformation, known as the vinylcyclopropane-cyclopentene rearrangement, is a well-established method for constructing five-membered rings. organicreactions.org The reaction can proceed through either a concerted pericyclic pathway or a two-step mechanism involving a diradical intermediate, with the operative mechanism often depending on the specific substitution pattern of the substrate. wikipedia.orgresearchgate.net
The stereochemistry of the rearrangement is a key aspect of its mechanistic study. For instance, pyrolysis of certain substituted vinylcyclopropanes has shown a high degree of stereospecificity, suggesting a concerted mechanism. proquest.com However, the formation of multiple stereoisomeric products in other cases indicates the involvement of a diradical intermediate where bond rotation can compete with ring closure. wikipedia.org Substituents that can stabilize a radical will lower the activation energy for the rearrangement and can influence the lifetime of the diradical intermediate, thereby affecting the product distribution. wikipedia.org
Computational studies have been employed to explore the potential energy surfaces of these rearrangements, providing further insight into the competing diradical and concerted pathways. acs.orgnih.gov The reaction conditions, such as temperature, can also significantly influence the outcome. While many vinylcyclopropane (B126155) rearrangements require high temperatures (above 300 °C), the presence of certain activating groups, like siloxy or dithiane substituents, can lower the required temperature. wikipedia.org
| Substrate Type | Key Findings | Mechanistic Implication | Reference |
|---|---|---|---|
| General Vinylcyclopropanes | Rearranges to cyclopentenes upon heating. | Can be concerted (pericyclic) or stepwise (diradical). | wikipedia.orgresearchgate.net |
| Deuterium-labeled Vinylcyclopropane | High degree of stereospecificity observed in pyrolysis products. | Supports a concerted mechanism. | proquest.com |
| Substituted Vinylcyclopropanes | Radical-stabilizing substituents lower activation energy. | Favors diradical pathway by stabilizing the intermediate. | wikipedia.org |
| Siloxy- or Dithiane-substituted Vinylcyclopropanes | Rearrangement occurs at significantly lower temperatures. | Activation by substituents facilitates ring opening. | wikipedia.org |
Acid-Catalyzed Ring Opening and Subsequent Cascade Reactions
The strained ring of 1-ethenylcyclopropene is susceptible to cleavage under acidic conditions. The reaction is initiated by the protonation of the double bond or the cyclopropene ring, which makes the system more electrophilic and prone to nucleophilic attack. pearson.comlibretexts.orgyoutube.com This initial ring-opening event can generate a reactive intermediate, such as a carbocation, which can then participate in subsequent cascade reactions.
For instance, in the presence of a Lewis acid like an Al(III) catalyst, arylvinylcyclopropenes can react with α,β-unsaturated substrates. This process involves a cascade of a ring-opening reaction followed by a Diels-Alder cycloaddition, resulting in the formation of the corresponding adducts in moderate to good yields. nih.gov The nature of the acid catalyst plays a crucial role in directing the reaction pathway. A strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), can promote a different cascade involving an intramolecular Friedel-Crafts reaction and a 1,4-addition to produce indene derivatives. nih.gov
These cascade reactions highlight the utility of acid-catalyzed ring-opening of vinylcyclopropenes as a strategy for the rapid construction of complex molecular scaffolds from simple precursors. uni-regensburg.de
Transition Metal-Catalyzed Ring Opening Processes
Transition metals, particularly those from the later periods like palladium and rhodium, are highly effective catalysts for the ring opening of vinylcyclopropanes. nih.govnih.gov The high strain energy of the cyclopropane (B1198618) ring makes its opening energetically favorable, and the presence of the adjacent vinyl group can direct the transition metal for selective C-C bond cleavage. nih.gov This process typically generates a π-allyl-metal complex as a key intermediate, which can then engage in a variety of subsequent transformations. nih.govpku.edu.cn
Palladium Catalysis: Palladium(0) catalysts are widely used to promote the ring opening of vinylcyclopropanes. The resulting zwitterionic π-allylpalladium species can be trapped by a range of nucleophiles. nih.govnih.gov This strategy has been employed in cascade reactions, such as a formal (3+4) cycloaddition of phosphonate-functionalized vinylcyclopropanes with salicylaldehydes to synthesize benzoxepins. nih.gov The reaction proceeds through palladium-catalyzed ring opening, followed by a Horner-Wadsworth-Emmons olefination and subsequent O-allylation. nih.gov Palladium catalysis has also been utilized in living/controlled vinyl addition polymerization of cyclopropenes. dicp.ac.cn
Rhodium Catalysis: Rhodium(I) complexes are also powerful catalysts for transformations involving vinylcyclopropanes. They can catalyze asymmetric ring-opening reactions with carbon nucleophiles like aryl boronic acids, affording chiral products with high regioselectivity and enantioselectivity. nih.govacs.org Rhodium catalysts have been instrumental in the development of various cycloaddition reactions, including [5+2], [3+2], and even [5+2+1] cycloadditions where carbon monoxide is incorporated. pku.edu.cnpku.edu.cnnih.govpku.edu.cn These reactions proceed through the formation of a π-allyl rhodium intermediate after the initial ring opening. pku.edu.cn
Nickel Catalysis: Nickel(0)–N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the vinylcyclopropane–cyclopentene rearrangement, particularly for unactivated substrates. nih.gov The reactivity in these systems depends on the substitution pattern of the vinylcyclopropane, with 1,1-disubstituted substrates often being more reactive than 1,2-disubstituted ones. nih.gov
| Metal Catalyst | Intermediate | Typical Subsequent Reaction | Product Type | Reference |
|---|---|---|---|---|
| Palladium(0) | π-Allylpalladium complex | Nucleophilic attack, Cycloaddition | Allylated compounds, Benzoxepins | nih.govnih.gov |
| Rhodium(I) | π-Allylrhodium complex | Asymmetric allylation, Cycloaddition ([5+2], [3+2], [5+2+1]) | Chiral allylated arenes, Bicyclic systems | pku.edu.cnnih.govacs.org |
| Nickel(0) | Metallacyclobutane/π-Allylnickel | Isomerization | Cyclopentenes | nih.gov |
Oxidative Radical Ring-Opening Pathways
The ring opening of vinylcyclopropanes can also be initiated by radical species. beilstein-journals.orgnih.govnih.gov These reactions typically involve the addition of a radical to the vinyl group, which then triggers the opening of the strained cyclopropane ring to form a more stable radical intermediate. This intermediate can then participate in further reactions, such as cyclization or trapping by other reagents.
This strategy has been applied to various cyclopropane derivatives, including methylenecyclopropanes and cyclopropyl olefins. beilstein-journals.orgnih.govnih.gov For instance, aryl sulfur radicals, which can be generated under mild conditions (e.g., air-initiated), have been shown to add to strained vinylcyclopropanes, leading to a 1,5-ring-opening addition. researchgate.net This method provides a route to complex molecules from simple starting materials using environmentally benign conditions. researchgate.net
Cycloaddition Chemistry
The unique structure of 1-ethenylcyclopropene, possessing two different π-systems, allows it to participate in various cycloaddition reactions.
[2+1] Cycloadditions
In a [2+1] cycloaddition, a two-atom unit (the π-bond of the cyclopropene) reacts with a one-atom species, typically a carbene or a carbenoid, to form a new three-membered ring. wikipedia.org This reaction, also known as cyclopropanation, would result in the formation of a bicyclo[1.1.0]butane system when applied to the double bond of the cyclopropene ring of 1-ethenylcyclopropene.
The cyclopropanation of alkenes is a fundamental reaction in organic synthesis. wikipedia.org Metal-catalyzed reactions, particularly with rhodium catalysts, are highly effective for the decomposition of diazo compounds to generate metal carbenes, which then react with alkenes. nih.gov In the context of 1-ethenylcyclopropene, the cyclopropene double bond itself can act as a precursor to a metal–vinyl carbene intermediate. Catalysts like ZnCl₂ or [Rh₂(OAc)₄] can generate these carbenes from cyclopropenes, which can then be trapped by dienes in a subsequent cyclopropanation reaction to form 1,2-divinylcyclopropanes. nih.govbeilstein-journals.org This reactivity showcases the dual role of the cyclopropene moiety, acting both as a carbene precursor and a potential substrate for cycloaddition.
Intramolecular and Intermolecular [3+2] Cycloadditions
Vinylcyclopropanes (VCPs) can serve as three-carbon synthons in [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. scispace.com While transition metal catalysis, particularly with rhodium, is often employed to facilitate these reactions with non-activated VCPs, visible light photocatalysis has also emerged as a viable strategy. scispace.comjiaolei.group
In the context of 1-ethenylcyclopropene derivatives, intramolecular [3+2] cycloadditions have been developed using Rh(I) catalysts. These reactions, involving 1-ene-, 1-yne-, and 1-allene-vinylcyclopropanes, provide an efficient route to cyclopentane- and cyclopentene-fused bicyclic structures. jiaolei.group The reaction proceeds through the cleavage of the cyclopropane ring, with the vinylcyclopropane moiety acting as the three-carbon component. For instance, when a trans-VCP-ene is used, a [3+2] cycloaddition occurs, whereas a cis-VCP-ene substrate leads to a [5+2] cycloadduct. jiaolei.group
An enantioselective intermolecular [3+2] cycloaddition has been achieved between vinylcyclopropane derived from 1,3-indanedione and nitroalkenes, catalyzed by a palladium(0) complex with a chiral bis(tert-amine) ligand. This method yields products with high diastereoselectivity and excellent enantioselectivity. nih.gov
The mechanism of these [3+2] cycloadditions often involves the formation of a metallacyclic intermediate. The regioselectivity and stereoselectivity are influenced by the nature of the catalyst, the substituents on the vinylcyclopropane, and the reaction conditions. nih.govresearchgate.net In some cases, the reaction can proceed through a cascade mechanism, involving the initial formation of a vinylcarbene, which then undergoes cycloaddition. nih.govresearchgate.net
| Reaction Type | Catalyst/Conditions | Substrates | Product | Key Features |
|---|---|---|---|---|
| Intramolecular | Rh(I) catalyst | 1-ene-, 1-yne-, 1-allene-vinylcyclopropanes | Cyclopentane- and cyclopentene-fused bicyclic structures | Efficient synthesis of fused ring systems jiaolei.group |
| Intramolecular | Rh(I) catalyst | trans-Vinylcyclopropane-enes | Bicyclic cyclopentanes | VCP acts as a three-carbon synthon jiaolei.group |
| Intermolecular | Pd(0) with chiral bis(tert-amine) ligand | Vinylcyclopropane from 1,3-indanedione and nitroalkenes | Substituted cyclopentanes | Highly enantioselective and diastereoselective nih.gov |
| Intermolecular | Visible light photocatalysis | Vinylcyclopropanes and acetylenic sulfones | Substituted cyclopentanes | Proceeds via a strain-release process scispace.com |
Metal-Catalyzed Intramolecular [5+2] Cycloadditions
Metal-catalyzed intramolecular [5+2] cycloadditions of vinylcyclopropanes represent a powerful strategy for the synthesis of seven-membered rings. wikipedia.org Rhodium(I) catalysts are particularly effective in promoting these reactions, where the vinylcyclopropane acts as a five-carbon synthon. pku.edu.cnnih.gov
The scope of these cycloadditions has been expanded to include various π-systems tethered to the vinylcyclopropane, such as alkynes, alkenes, and allenes. nih.gov For instance, the reaction of cis-ene-vinylcyclopropanes under rhodium catalysis yields 5,7-fused bicyclic products. pku.edu.cn When the alkene is replaced by an allene moiety, an unexpected bridged [5+2] cycloaddition occurs, leading to the formation of a bicyclo[4.3.1]decane skeleton. pku.edu.cnnih.gov
Cobalt-diphosphine catalysts have also been shown to promote intramolecular reactions between vinylcyclopropane and alkynes. Interestingly, the reaction pathway can be switched between a [5+2] cycloaddition and a homo-ene reaction by controlling the solvent. ntu.edu.sg Non-coordinating solvents favor the [5+2] cycloaddition, while coordinating solvents lead to the homo-ene product. ntu.edu.sg
The mechanism of the rhodium-catalyzed [5+2] cycloaddition is proposed to involve the formation of a metallacyclohexene intermediate through cleavage of the cyclopropane ring. ntu.edu.sg This intermediate then undergoes migratory insertion and reductive elimination to afford the seven-membered ring product. ntu.edu.sg
| Catalyst | Substrate | Product Type | Key Findings |
|---|---|---|---|
| Rhodium(I) | cis-ene-vinylcyclopropanes | 5,7-fused bicyclic systems | Vinylcyclopropane acts as a five-carbon synthon pku.edu.cn |
| Rhodium(I) | cis-allene-vinylcyclopropanes | Bicyclo[4.3.1]decane skeleton | Proceeds via a bridged [5+2] cycloaddition pku.edu.cnnih.gov |
| Cobalt-diphosphine | Tethered vinylcyclopropane/alkyne | Cycloheptadiene | Reaction pathway is solvent-dependent, favoring [5+2] cycloaddition in non-coordinating solvents ntu.edu.sg |
Diels-Alder Type Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com In the context of 1-ethenylcyclopropene, the vinylcyclopropane moiety can potentially act as the diene component. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org
While specific examples of 1-ethenylcyclopropene itself in Diels-Alder reactions are not extensively detailed in the provided search results, the general principles of cycloaddition reactions involving vinylcyclopropanes suggest its potential participation. The strained nature of the cyclopropene ring could influence the reactivity and stereochemical outcome of such reactions.
It is important to note that vinylcyclopropanes can also participate in other types of cycloadditions, such as [5+1] cycloadditions with carbene equivalents to form six-membered rings. nih.gov This reactivity highlights the versatility of the vinylcyclopropane scaffold in constructing various ring systems.
Isomerization and Rearrangement Processes
1-Ethenylcyclopropene and its derivatives undergo a variety of isomerization and rearrangement reactions, driven by the release of ring strain and the formation of more stable products. These processes can be initiated thermally, photochemically, or through catalysis.
Valence Isomerizations
Valence isomerizations are pericyclic reactions that involve the reorganization of sigma and pi bonds. A key example for vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.orgorganicreactions.org This rearrangement can proceed through either a diradical-mediated two-step mechanism or a concerted, orbital-symmetry-controlled pericyclic process, with the operative mechanism being substrate-dependent. wikipedia.org
Theoretical studies on the thermal rearrangement of 2-vinylcyclopropylidene, a carbene derivative of 1-ethenylcyclopropene, show that it can isomerize to cyclopentadiene (B3395910). nih.gov This process is predicted to occur through a multi-step pathway involving the formation of a nonclassical carbene and subsequent hydrogen migration. nih.gov The calculated low activation energy suggests that if the carbene is formed, it should readily rearrange to cyclopentadiene. nih.gov
Sigmatropic Rearrangements
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated pi system. libretexts.orguh.edu The vinylcyclopropane to cyclopentene rearrangement can be classified as a pku.edu.cnacs.org-sigmatropic shift. wikipedia.orgacs.org This rearrangement has been shown to proceed with a dominant suprafacial-inversion stereochemistry, consistent with the predictions of the Woodward-Hoffmann rules for a concerted reaction. acs.org
Studies on vinylcyclopropane radical cations have revealed competing pku.edu.cnacs.org and homo- acs.orgpku.edu.cn sigmatropic shifts. acs.org The stereochemical outcome of these rearrangements indicates that the radical cations retain the chirality of their precursors. acs.org The conversion of 2-vinylphosphiranes to 3-phospholenes, a phosphorus analog of the vinylcyclopropane rearrangement, has been studied computationally and is proposed to occur via a concerted pericyclic pku.edu.cnacs.org-sigmatropic shift with inversion of configuration at the migrating phosphorus atom. nih.gov
| Rearrangement Type | Description | Stereochemistry | Key Observations |
|---|---|---|---|
| pku.edu.cnacs.org-Sigmatropic Shift (Thermal) | Migration of a carbon atom in the vinylcyclopropane to cyclopentene rearrangement. wikipedia.orgacs.org | Predominantly suprafacial-inversion. acs.org | Consistent with a concerted, pericyclic mechanism. acs.org |
| pku.edu.cnacs.org and homo- acs.orgpku.edu.cn Sigmatropic Shifts (Radical Cation) | Competing rearrangements observed in vinylcyclopropane radical cations. acs.org | Chirality of the precursor is retained. acs.org | Represents the first case of competing sigmatropic shifts in radical cations. acs.org |
| pku.edu.cnacs.org-Sigmatropic Shift (Phosphorus Analog) | Conversion of 2-vinylphosphiranes to 3-phospholenes. nih.gov | Inversion of configuration at the migrating phosphorus atom. nih.gov | Proceeds via a concerted pericyclic mechanism. nih.gov |
Geometric Isomerization Studies
Geometric isomerization of vinylcyclopropanes often occurs more rapidly than allylic rearrangement. acs.org For instance, in the thermal unimolecular vinylcyclopropane to cyclopentene rearrangement, geometric isomerization of the starting material is observed to be about 20 times faster than the sigmatropic 1,3-shift. acs.org
Computational studies on the vinylcyclopropane-cyclopentene rearrangement have explored the competing diradical stereoisomerizations. nih.gov These studies indicate that higher energy diradical species and intermediates are responsible for the scrambling of stereochemistry. The stereoselectivity of the reaction can be enhanced by substituents that increase the relative energy of the species involved in competing pathways. nih.gov
In the context of metal-catalyzed reactions, the geometric arrangement of the substrates can significantly influence the reaction outcome. As mentioned earlier, cis- and trans-vinylcyclopropane-enes lead to different cycloaddition products ([5+2] vs. [3+2]) under rhodium catalysis, highlighting the importance of substrate geometry. jiaolei.group
Nucleophilic and Electrophilic Reactivity of the Ethenyl Substituent
The ethenyl (vinyl) group attached to the cyclopropene ring introduces a conjugated π-system, which significantly influences the molecule's reactivity towards nucleophiles and electrophiles. The reactivity of this substituent is a complex interplay between the inherent strain of the cyclopropene ring and the electronic effects of the vinyl group.
Nucleophilic Reactivity:
Generally, carbon-carbon double bonds are electron-rich and thus not susceptible to direct nucleophilic attack unless activated by electron-withdrawing groups. In the case of 1-ethenylcyclopropene, the cyclopropene ring itself can act as an electron-withdrawing group due to its high s-character, potentially making the ethenyl group susceptible to conjugate addition. However, the high ring strain of the cyclopropene often dominates its reactivity, leading to reactions that involve ring-opening.
Transition metal catalysis can facilitate nucleophilic additions to vinylcyclopropanes, which can be considered analogous. For instance, palladium-catalyzed reactions of activated vinylcyclopropanes with nucleophiles like diethylzinc (ZnEt₂) have been reported to proceed via the formation of a π-allylpalladium intermediate. nih.gov A similar mechanism could be envisioned for 1-ethenylcyclopropene, where a metal catalyst could coordinate to the vinyl group, leading to a ring-opened intermediate that is then attacked by a nucleophile.
Electrophilic Reactivity:
The double bond of the ethenyl substituent is expected to undergo electrophilic addition reactions typical of alkenes. The high electron density of the π-bond makes it a target for electrophiles. The regioselectivity of such an addition would be governed by the stability of the resulting carbocation intermediate.
An electrophile (E⁺) would be expected to add to the terminal carbon of the vinyl group, leading to a secondary carbocation adjacent to the cyclopropene ring. This carbocation would be stabilized by resonance with the cyclopropene double bond. The subsequent attack by a nucleophile (Nu⁻) would complete the addition.
However, the high strain energy of the cyclopropene ring (approximately 28 kcal/mol) makes ring-opening pathways competitive. nih.gov Therefore, electrophilic addition to the ethenyl group might be accompanied by or lead to rearrangement reactions involving the cleavage of the three-membered ring.
C-H and C-C Bond Activation Studies
The activation of C-H and C-C bonds in strained ring systems like cyclopropenes is a significant area of research in organic synthesis, often involving transition metal catalysts.
C-H Bond Activation:
While specific studies on C-H bond activation of 1-ethenylcyclopropene are scarce, research on related systems provides valuable insights. For example, thorium metallacyclopropene complexes have been shown to induce intramolecular C-H bond activation. nih.gov It is conceivable that under appropriate conditions with a suitable transition metal catalyst, the vinylic C-H bonds or the allylic C-H bond on the cyclopropene ring of 1-ethenylcyclopropene could be activated.
The mechanism of such an activation would likely involve the oxidative addition of a C-H bond to a metal center, forming a hydrido-metal complex. This could then be followed by reductive elimination to form a new C-C or C-heteroatom bond.
C-C Bond Activation:
The C-C bonds of the cyclopropane ring in vinylcyclopropanes are known to be susceptible to cleavage due to significant ring strain. nih.gov Transition metals, particularly rhodium and palladium, are effective catalysts for the ring-opening of vinylcyclopropanes. nih.gov This reactivity is driven by the relief of ring strain and the formation of stable π-allyl-metal complexes. nih.gov
In the context of 1-ethenylcyclopropene, the C-C single bonds of the cyclopropene ring are highly strained and thus prime candidates for activation. A transition metal could insert into one of the C-C bonds of the cyclopropene ring, leading to a metallacyclobutene intermediate. This intermediate could then undergo various transformations, such as cycloaddition reactions. For instance, rhodium-catalyzed [5 + 1 + 2] cycloadditions of yne-vinylcyclopropenes with carbon monoxide have been reported, demonstrating the cleavage of the cyclopropene C-C bond. acs.org
The presence of the ethenyl group can direct the regioselectivity of the C-C bond cleavage. The bond allylic to the vinyl group is often the one that is preferentially cleaved, as this leads to the formation of a resonance-stabilized π-allyl intermediate.
Applications in Advanced Organic Synthesis and Materials Science
1-Ethenylcyclopropene as a Precursor in Complex Molecule Synthesis
The inherent ring strain of the cyclopropene (B1174273) moiety provides a powerful thermodynamic driving force for a variety of reactions, making 1-ethenylcyclopropene an excellent precursor for constructing intricate molecular frameworks. It can participate in numerous transformations, including cycloadditions and rearrangements, to rapidly build molecular complexity from simpler starting materials.
Building Block for Heterocyclic Systems
1-Ethenylcyclopropene and its derivatives are effective precursors for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The reactivity of the cyclopropene double bond allows it to participate as a dienophile or dipolarophile in cycloaddition reactions.
Recent research has demonstrated that cyclopropenes, generated in situ from vinyldiazoacetates, can undergo formal [4+2]-cycloaddition reactions with azoalkenes. rsc.org This transformation provides a highly selective route to bicyclo[4.1.0]tetrahydropyridazine derivatives, an important class of six-membered nitrogen-containing heterocycles. rsc.org The reaction proceeds under mild conditions, initiated by blue light, and tolerates a variety of functional groups. rsc.org
Table 1: Synthesis of Heterocyclic Bicyclo[4.1.0]tetrahydropyridazines
| Vinyldiazoacetate Precursor | Azoalkene Partner | Product Yield | Diastereoselectivity |
|---|---|---|---|
| Ethyl 2-diazo-4-phenylbut-3-enoate | 1-Tosyl-1-aza-1,3-butadiene | 75% | >20:1 dr |
| Methyl 2-diazo-4-(4-chlorophenyl)but-3-enoate | 1-(4-Nitrobenzenesulfonyl)-1-aza-1,3-butadiene | 82% | >20:1 dr |
| Data sourced from photoinduced cycloaddition studies. rsc.org |
Construction of Polycyclic Architectures
The construction of polycyclic systems, containing multiple fused or bridged rings, is a central challenge in organic synthesis. 1-Ethenylcyclopropene offers efficient pathways to these complex structures through cycloaddition and rearrangement reactions. rsc.orgrsc.org
The Diels-Alder reaction, a cornerstone of organic chemistry for forming six-membered rings, can utilize the vinyl group of 1-ethenylcyclopropene as a dienophile. wikipedia.org More significantly, the cyclopropene moiety itself, when generated in situ, can act as the dienophile in [4+2] cycloadditions. For instance, its reaction with dienes like cyclopentadiene (B3395910) and furan (B31954) under photoinduced conditions leads to the formation of complex tricyclic compounds. rsc.org These reactions are not only efficient but also proceed with high chemoselectivity and diastereocontrol. rsc.org
Furthermore, vinylcyclopropanes are known to undergo metal-catalyzed [5+2] cycloadditions, providing a powerful method for synthesizing seven-membered rings, which are prevalent in many natural products. wikipedia.org This reactivity highlights the potential of the vinylcyclopropene scaffold in cascade reactions to rapidly assemble polycyclic frameworks. rsc.orgnih.gov
Table 2: [4+2]-Cycloaddition for Polycyclic Architectures
| Cyclopropene Precursor (from Vinyldiazoacetate) | Diene | Product Structure | Yield |
|---|---|---|---|
| Methyl 2-diazo-4-phenylbut-3-enoate | Cyclopentadiene | Tricyclo[3.2.1.02,4]oct-6-ene derivative | 85% |
| Ethyl 2-diazo-4-phenylbut-3-enoate | Furan | Oxatricyclo[3.2.1.02,4]oct-6-ene derivative | 78% |
| Data based on photoinduced reactions of in situ generated cyclopropenes. rsc.org |
Stereoselective Synthesis of Functionalized Derivatives
Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of bioactive molecules. Reactions involving 1-ethenylcyclopropene can be conducted with a high degree of stereoselectivity, yielding specific stereoisomers as the major product.
The previously mentioned photoinduced [4+2]-cycloaddition reactions of in situ generated vinylcyclopropenes with azoalkenes and cyclic dienes exhibit excellent diastereocontrol. rsc.org This means that out of many possible stereoisomeric products, one is formed preferentially. The stereochemical outcome of the Diels-Alder reaction is highly predictable, with the relative orientation of substituents on both the diene and the dienophile being retained in the final product. masterorganicchemistry.comyoutube.com This stereospecificity is a hallmark of concerted pericyclic reactions and allows for the precise construction of multiple chiral centers in a single step. wikipedia.orglibretexts.org
Development of Novel Polymeric Materials
The high ring strain of cyclopropenes makes them ideal candidates for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with well-defined structures and functionalities. rsc.orgyoutube.com This method allows the strain energy of the ring to be harnessed as a driving force for polymerization, enabling the synthesis of unique materials that are inaccessible through conventional polymerization of vinyl monomers. rsc.orgmdpi.com
Monomer Design for Polymer Synthesis
The properties of a polymer are directly dictated by the structure of its constituent monomers. By strategically modifying the 1-ethenylcyclopropene scaffold, it is possible to design monomers that impart specific functionalities and characteristics to the resulting polymer.
For example, appending functional groups such as N-aryl saturated heterocycles (e.g., piperidine) to the cyclopropene core creates spirocyclopropene (SCP) monomers. rsc.org The polymerization of these monomers leads to materials with unique cyclic structures appended to the polymer backbone. This approach allows for the introduction of diverse functionalities, potentially influencing the polymer's solubility, thermal stability, and chemical reactivity. The ability to tailor the monomer structure provides a versatile platform for creating libraries of functional polymers for various applications, from drug delivery to advanced materials. uwo.canih.gov
Controlled Polymerization Techniques for 1-Ethenylcyclopropene Derivatives
Controlled polymerization techniques are essential for producing polymers with predictable molecular weights, low dispersity (a measure of molecular weight uniformity), and complex architectures like block copolymers. rsc.org Ring-Opening Metathesis Polymerization (ROMP) has emerged as the premier method for the controlled polymerization of cyclopropene derivatives. rsc.orgrsc.org
The choice of catalyst is critical and can dramatically influence the outcome of the polymerization. Studies on piperidine-appended spirocyclopropenes have shown that different generations of Grubbs catalysts lead to distinct products. rsc.org
Grubbs-I catalyst can result in a monomeric ring-opening cross-metathesis product when quenched.
Grubbs-II, Hoveyda-Grubbs II, or Grubbs-III catalysts can produce linear polymers with E-configured double bonds or, in some cases, dimeric cyclohexadiene structures. rsc.org
The ROMP of 1,2-disubstituted cyclopropenes using a Grubbs 3rd generation catalyst has been shown to yield polymers with controllable molecular weights and low dispersities (Đ < 1.2), which are hallmarks of a living polymerization. rsc.org This level of control enables the synthesis of well-defined homopolymers and block copolymers. However, a competing intramolecular termination pathway can limit the "living" nature of the polymerization over time. rsc.org
Table 3: Catalyst-Dependent Polymerization of Piperidine-Appended Spirocyclopropenes
| Catalyst | Major Product Type | Polymer Backbone |
|---|---|---|
| Grubbs-I | Ring-Opened Monomer (after quenching) | N/A |
| Grubbs-II / Grubbs-III | Linear Polymer | Unsaturated (E-double bonds) |
| Data based on ROMP studies of functionalized cyclopropenes. rsc.org |
Structure-Property Relationships in 1-Ethenylcyclopropene-Derived Polymers
The polymerization of 1-ethenylcyclopropene, also known as vinylcyclopropane (B126155) (VCP), yields polymers with unique structural features that directly influence their macroscopic properties. The inherent ring strain of the cyclopropane (B1198618) moiety provides a thermodynamic driving force for ring-opening polymerization, which significantly impacts the final polymer architecture and subsequent material characteristics.
One of the key structural determinants in VCP-derived polymers is the mode of polymerization. Free-radical polymerization of 1,1-disubstituted VCP monomers proceeds via a ring-opening mechanism, predominantly through a 1,5-radical addition pathway. This process leads to a polymer backbone where the cyclopropane ring has been opened, resulting in a linear chain with repeating units that differ significantly from the original monomer. This ring-opening process is crucial as it helps to mitigate the volume contraction that typically occurs during polymerization, making these materials valuable for applications requiring low shrinkage, such as precision molding and dental implants.
The properties of these polymers are highly tunable by altering the substituents on the cyclopropane ring. For instance, incorporating functional groups like cyano and ester moieties, followed by post-polymerization modification, can produce polymers with stimuli-responsive behaviors. A notable example is a poly(vinylcyclopropane) derivative that exhibits both an upper critical solution temperature (UCST) and reversible physical gelation in ethanol-water mixtures. rsc.org The balance between the hydrophobicity of the polymer backbone and the hydrophilicity of the side chains, controlled by the composition of the solvent mixture, dictates the temperature at which the polymer undergoes a phase transition from a dissolved to a collapsed state. rsc.org
The relationship between the polymer's molecular structure and its bulk properties, such as mechanical strength and thermal stability, follows established principles of polymer science. uomustansiriyah.edu.iq Key factors influencing these properties include:
Crystallinity: The regularity of the polymer chain affects its ability to pack into ordered crystalline domains. Polymers with higher crystallinity generally exhibit increased rigidity, tensile strength, and thermal stability. uomustansiriyah.edu.iqumass.edu The incorporation of the opened cyclopropane ring into the polymer backbone can disrupt chain packing, leading to amorphous or semi-crystalline materials. Research on polyesters containing cyclopropane units in the main chain has shown that increasing the cyclopropane content leads to more amorphous materials, which in turn reduces the ultimate tensile strength and Young's modulus. core.ac.uk
Chain Branching: The degree of branching in the polymer chain influences its density and mechanical properties. Linear chains can pack more closely, leading to higher density and crystallinity.
Molecular Weight: Higher molecular weight polymers generally exhibit enhanced mechanical properties, such as tensile strength and toughness, due to increased intermolecular entanglements and van der Waals forces.
The table below summarizes the general relationships between structural features and the resulting properties of polymers, which are applicable to those derived from 1-ethenylcyclopropene.
| Structural Feature | Influence on Polymer Properties |
| Ring-Opening Polymerization | Reduces polymerization-induced shrinkage. Introduces unique repeating units into the backbone, affecting chain packing and crystallinity. |
| Side-Chain Functionalization | Allows for tunable properties, such as solubility and stimuli-responsiveness (e.g., UCST behavior in specific solvents). rsc.org |
| Crystallinity | Higher crystallinity generally leads to increased stiffness, tensile strength, and melting temperature. uomustansiriyah.edu.iqcore.ac.uk |
| Molecular Weight | Higher molecular weight typically enhances mechanical strength and toughness due to increased chain entanglement. |
Future Research Directions and Outlook
Innovations in Green Synthetic Methodologies for 1-Ethenylcyclopropene
Future synthetic efforts will increasingly focus on developing environmentally benign and efficient routes to 1-ethenylcyclopropene and its derivatives. The principles of green chemistry, such as atom economy, use of renewable resources, and avoidance of hazardous substances, will guide these innovations.
Key research avenues include:
Biocatalytic Approaches: The use of enzymes, such as cellodextrin phosphorylase, in synthetic pathways offers a green alternative to traditional chemical catalysts. nih.gov Exploring enzymatic routes for the synthesis or modification of vinylcyclopropene precursors could lead to highly selective reactions under mild, aqueous conditions, significantly reducing the environmental footprint. nih.gov
Catalyst Development: Research into novel catalysts that can improve the efficiency and selectivity of cyclopropenation reactions is crucial. This includes the development of catalysts based on earth-abundant metals and the design of systems that can be recycled and reused.
Flow Chemistry: Implementing continuous flow processes for the synthesis of 1-ethenylcyclopropene can offer enhanced safety, better control over reaction parameters, and easier scalability compared to batch processing. This is particularly relevant given the high reactivity and potential instability of strained ring systems.
Alternative Energy Sources: The use of photochemical, sonochemical, or microwave-assisted synthetic methods could provide access to novel reaction pathways, reduce reaction times, and lower energy consumption compared to conventional thermal methods. wikipedia.org
Exploration of Unconventional Reaction Pathways and Reactivity Modes
The high ring strain and unique electronic structure of 1-ethenylcyclopropene make it a compelling substrate for exploring novel and unconventional chemical transformations. While vinylcyclopropanes (VCPs) are known to be versatile building blocks, future research will delve deeper into their multifaceted reactivity. researchgate.net
Ring-Opening Reactions: The cleavage of the strained three-membered ring is a dominant reaction pathway. researchgate.netnih.gov Future work will likely focus on:
Catalytic Asymmetric Ring-Opening: While progress has been made, the development of new strategies for the catalytic, asymmetric ring-opening of VCPs remains an area with enormous potential for creating valuable chiral molecules. researchgate.netacs.org
Chemodivergent Rearrangements: Recent studies on related vinyl gem-difluorocyclopropanes have demonstrated rhodium-catalyzed rearrangements that can be selectively steered toward different products, such as chiral cyclopentenones or gem-difluorocyclopentenes, by simple changes in reaction conditions. chemrxiv.orgchemrxiv.org Applying similar concepts to 1-ethenylcyclopropene could unlock chemodivergent pathways to a variety of valuable five-membered rings. chemrxiv.orgchemrxiv.org
Radical-Mediated Pathways: Exploring visible-light-induced oxidative ring-opening of vinylcyclopropanes presents an effective method for the difunctionalization of the molecule, leading to complex formate (B1220265) esters in a four-component reaction. researchgate.net
Cycloaddition Reactions: Vinylcyclopropanes are well-established partners in various cycloaddition reactions, acting as three- or five-carbon synthons. researchgate.netpku.edu.cn Future explorations will likely target:
Novel Cycloaddition Modes: Investigating new transition-metal-catalyzed multicomponent cycloadditions to produce five- to eight-membered carbocycles is a promising frontier. pku.edu.cn The substitution pattern on the vinylcyclopropane (B126155) can significantly influence the reaction mode, leading to diverse mono-, bi-, and polycyclic products. pku.edu.cn
Photocatalysis: The use of visible light photocatalysis in [3+2] cycloadditions of VCPs with partners like acetylenic sulfones offers a milder and more sustainable alternative to traditional thermal or metal-catalyzed methods. scispace.com
The table below summarizes key reaction pathways explored for vinylcyclopropane systems, which serve as a model for the potential reactivity of 1-ethenylcyclopropene.
| Reaction Type | Catalyst/Mediator | Reactant Partner(s) | Product Type | Ref. |
| Enantioconvergent Rearrangement | Rhodium complex with (R)-Xyl-BINAP | - | Chiral Cyclopentenones | chemrxiv.org |
| Asymmetric Ring-Opening | Rh(I) complex with ferrocene-based ligands | Aryl boronic acids | Chiral branched products | nih.govacs.org |
| Cyclopropane-Cyclopentene Rearrangement | Lewis Acids (e.g., Yb(OTf)₃) | - | Fused Cyclopentenes | digitellinc.com |
| [3+2] Cycloaddition | Visible Light Photocatalyst | Acetylenic Sulfones | Fused Cyclopentanes | scispace.com |
| [5+2] Cycloaddition | Rhodium(I) complexes | Alkynes | Bicyclic Cycloheptenes | pku.edu.cn |
Advancements in Integrating Machine Learning for Predictive Chemistry and Materials Design
Future research in this domain will likely focus on:
Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the outcomes of novel transformations involving 1-ethenylcyclopropene. nih.govnih.gov This includes predicting major products, identifying optimal reaction conditions (catalyst, solvent, temperature), and understanding when a proposed reaction is likely to be successful. nih.govnips.cc
Discovery of New Reaction Pathways: Beyond optimizing known reactions, ML algorithms have the potential to discover entirely new synthetic methods and reaction mechanisms that are not intuitively obvious to human chemists. nih.gov
Accelerated Materials Design: AI-driven platforms can design and screen virtual libraries of polymers and functional materials derived from 1-ethenylcyclopropene. medium.comwashu.edu Generative models can propose novel molecular structures with specific, targeted properties (e.g., thermal, electronic, mechanical), while predictive models can rapidly evaluate their performance, drastically reducing the need for laborious trial-and-error synthesis. weforum.orgengineering.org.cn Computational explorations have already been used to study the stereoisomerizations of vinylcyclopropane rearrangements, and ML can build upon this foundation. nih.gov
The table below outlines potential applications of machine learning in the study of 1-ethenylcyclopropene.
| Machine Learning Application | Specific Task | Potential Impact | Ref. |
| Reaction Deployment | Predict the feasibility and outcome of applying known reactions (e.g., cycloadditions) to new 1-ethenylcyclopropene derivatives. | Reduces experimental failures; accelerates exploration of substrate scope. | nih.gov |
| Reaction Development | Optimize reaction conditions (temperature, catalyst, solvent) for the synthesis or transformation of 1-ethenylcyclopropene. | Improves yields, selectivity, and sustainability of chemical processes. | nih.govrsc.org |
| Reaction Discovery | Identify unprecedented reaction pathways and mechanisms for 1-ethenylcyclopropene. | Expands the synthetic utility of the molecule; creates new chemical knowledge. | nih.govnih.gov |
| Materials Design | Use generative models to propose novel polymers or functional molecules based on the 1-ethenylcyclopropene scaffold with desired properties. | Accelerates the discovery of new materials for targeted applications. | weforum.orgengineering.org.cn |
| Property Prediction | Train surrogate models to rapidly predict physical, chemical, and electronic properties of 1-ethenylcyclopropene derivatives. | Enables high-throughput screening of virtual compound libraries. | washu.eduarxiv.org |
New Frontiers in Functional Materials Applications of 1-Ethenylcyclopropene Derivatives
The unique reactivity of 1-ethenylcyclopropene makes it an attractive monomer for the synthesis of advanced functional materials. Its derivatives are poised to find applications in diverse fields, from smart polymers to bioactive compounds.
Thermo-Responsive Polymers ("Smart Materials"): Polymers derived from vinylcyclopropane monomers have been shown to exhibit an upper critical solution temperature (UCST) in solution. rsc.org This property, where the polymer is soluble at higher temperatures and insoluble at lower temperatures, is highly desirable for applications in drug delivery, tissue engineering, and thermo-controlled catalysis. researchgate.net Future work will involve fine-tuning the polymer structure to control the UCST for specific applications. rsc.org
Complex Scaffolds for Medicinal Chemistry: The vinylcyclopropane-cyclopentene rearrangement and various cycloaddition reactions provide powerful tools for constructing complex polycyclic skeletons in a step-economical and stereoselective manner. pku.edu.cnnih.gov These scaffolds are valuable in natural product synthesis and drug discovery. The vinylcyclopropane motif itself is found in bioactive compounds, including potent protease inhibitors. researchgate.net
Chemical Biology and Bioorthogonal Chemistry: Cyclopropene (B1174273) derivatives are valuable chemical reporters for metabolic glycoengineering, where they can be visualized in biological systems through bioorthogonal ligation reactions like the inverse electron-demand Diels-Alder reaction with tetrazines. researchgate.net 1-Ethenylcyclopropene could serve as a precursor to novel probes for studying biological processes.
Ethylene (B1197577) Antagonists in Agriculture: Other cyclopropene derivatives are known to be potent ethylene antagonists, used to delay fruit ripening and senescence in agricultural products. sciprofiles.com Research into derivatives of 1-ethenylcyclopropene could lead to new, more effective agents for crop preservation.
The table below highlights potential application areas for materials derived from 1-ethenylcyclopropene.
| Application Area | Material Type | Key Enabling Property | Ref. |
| Smart Materials | Poly(vinylcyclopropane) derivatives | Upper Critical Solution Temperature (UCST); thermal aggregation | rsc.orgresearchgate.net |
| Drug Discovery | Complex polycyclic compounds | Access to novel molecular scaffolds via rearrangement/cycloaddition | pku.edu.cnnih.gov |
| Chemical Biology | Cyclopropene-tagged biomolecules | Bioorthogonal reactivity with tetrazines | researchgate.net |
| Agriculture | Ethylene receptor inhibitors | Blocking of ethylene action to delay ripening | sciprofiles.com |
| Advanced Polymers | Cross-linked networks | Low polymerization-induced shrinkage | researchgate.net |
Q & A
Basic: What are the established synthetic routes for 1-ethenyl-cyclopropene, and how can experimental reproducibility be ensured?
Methodological Answer:
1-Ethenyl-cyclopropene is typically synthesized via thermal decomposition of alkylamine precursors (e.g., trialkylcyclopropylamine hydrochlorides) at 300–330°C using platinum-based catalysts, yielding ~45% product . Alternative methods include sodium amide-mediated dehydrohalogenation of allyl chloride derivatives at elevated temperatures (80°C), though this requires strict inert conditions to avoid polymerization . For reproducibility, ensure catalyst activation (e.g., platinum on asbestos), precise temperature control (±5°C), and immediate product isolation via cryogenic trapping to mitigate side reactions. Detailed protocols for catalyst preparation and reaction quenching are critical .
Basic: What spectroscopic techniques are most effective for characterizing 1-ethenyl-cyclopropene’s structure and purity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is primary for structural confirmation:
- ¹H NMR : Distinct vinyl proton signals (δ 4.5–5.5 ppm) and cyclopropane ring protons (δ 1.2–2.0 ppm) .
- ¹³C NMR : Cyclopropene carbons appear at 95–110 ppm, with vinyl carbons at 110–125 ppm .
Gas chromatography-mass spectrometry (GC-MS) under low-temperature conditions (<−30°C) prevents thermal degradation during analysis. Purity is validated via elemental analysis and absence of oligomer peaks in gel permeation chromatography (GPC) .
Basic: What safety protocols are critical when handling 1-ethenyl-cyclopropene in laboratory settings?
Methodological Answer:
1-Ethenyl-cyclopropene is highly reactive and flammable. Key protocols include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), face shields, and flame-retardant lab coats .
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation.
- Storage : Under nitrogen at −80°C in amber glass to inhibit photolytic decomposition.
- Spill Management : Neutralize with dry sand; avoid water due to polymerization risk .
Advanced: How can computational methods resolve contradictions in experimental data on 1-ethenyl-cyclopropene’s ring strain and reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model ring strain by analyzing bond angles (e.g., 51° vs. 60° in cyclopropane) and hybridization (sp².⁶⁸) . Contradictions in experimental kinetic data (e.g., isomerization rates) are addressed by comparing computed activation energies with Arrhenius parameters from pyrolysis studies. Multireference methods (CASSCF) are recommended for diradical intermediates in decomposition pathways .
Advanced: What strategies mitigate polymerization during the synthesis of 1-ethenyl-cyclopropene?
Methodological Answer:
Polymerization is suppressed via:
- Radical Inhibitors : Add 0.1–1% hydroquinone or TEMPO to scavenge free radicals during thermal reactions .
- Low-Temperature Workup : Maintain reaction mixtures below −30°C post-synthesis.
- Inert Atmosphere : Use argon with <1 ppm O₂ to prevent radical chain initiation.
- Short Reaction Times : Limit thermal exposure to <2 hours to minimize oligomer formation .
Advanced: How does 1-ethenyl-cyclopropene’s ring strain influence its Diels-Alder reactivity with dienes?
Methodological Answer:
The strained cyclopropene ring acts as a highly reactive dienophile. Frontier Molecular Orbital (FMO) analysis shows lowered LUMO energy (−1.5 eV) due to ring strain, enhancing electron-deficient character . Kinetic studies with cyclopentadiene reveal rate constants 10³× higher than ethylene analogs. Transition-state modeling (IRC calculations) confirms asynchronous bond formation, with cyclopropene C1–C2 bond elongation (1.34 Å → 1.42 Å) during reaction .
Advanced: How can isotopic labeling elucidate decomposition pathways of 1-ethenyl-cyclopropene?
Methodological Answer:
Deuterium or ¹³C labeling at the vinyl position tracks hydrogen migration during thermal decomposition. For example:
- ²H NMR : Identifies H-shifts to form propargyl derivatives.
- GC-IRMS : Quantifies ¹³CO/¹³CO₂ ratios from oxidative breakdown, confirming radical vs. concerted mechanisms .
Controlled pyrolysis (400–500°C) coupled with mass spectrometry isolates intermediates like methylacetylene, validated by tandem MS/MS .
Advanced: What experimental designs address discrepancies in reported cyclopropene stability across studies?
Methodological Answer:
Discrepancies arise from impurities (e.g., trace O₂) or solvent effects. Standardized protocols include:
- Accelerated Stability Testing : Store samples at 25°C/60% RH and monitor decomposition via headspace GC.
- Solvent Screening : Compare half-lives in aprotic (THF) vs. protic (MeOH) solvents to assess nucleophilic effects .
- Microcalorimetry : Measure heat flow to detect exothermic decomposition thresholds (>50°C) .
Basic: What are common impurities in 1-ethenyl-cyclopropene synthesis, and how are they removed?
Methodological Answer:
Major impurities include allylamine (from incomplete dehydrohalogenation) and oligomers. Purification steps:
- Vacuum Distillation : Isolate 1-ethenyl-cyclopropene at −36°C (bp) with a high-efficiency column (≥20 theoretical plates).
- Liquid Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate monomers from dimers .
Advanced: How can mechanistic studies of 1-ethenyl-cyclopropene’s [2+2] cycloadditions inform catalyst design?
Methodological Answer:
Photochemical [2+2] cycloadditions with alkenes proceed via triplet diradical intermediates, detected by ESR spectroscopy . Transition-metal catalysts (e.g., Rh₂(OAc)₄) lower activation barriers by stabilizing singlet pathways. Kinetic isotope effects (KIE) and Hammett plots quantify electronic effects on regioselectivity, guiding ligand selection (e.g., electron-deficient phosphines for asymmetric induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
